molecular formula C7H11BrN2S B6354246 2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide CAS No. 1030122-16-7

2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide

Cat. No.: B6354246
CAS No.: 1030122-16-7
M. Wt: 235.15 g/mol
InChI Key: DZWMHBKXASQODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide is an organic compound with the molecular formula C7H11BrN2S. It is a yellow solid with a molecular weight of 235.15 g/mol

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various derivatives , which suggests it may interact with multiple targets depending on the specific derivative and its intended use.

Mode of Action

It’s known to be a precursor in the synthesis of various compounds , which implies that its mode of action may vary based on the specific derivative and its biological targets.

Biochemical Pathways

As a precursor for the synthesis of various compounds , it’s likely that the affected pathways would depend on the specific derivative and its biological targets.

Result of Action

As a precursor in the synthesis of various compounds , its effects would likely depend on the specific derivative and its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide typically involves the reaction of thiazolo[5,4-c]pyridine derivatives with methylating agents under controlled conditions. One common method involves the reaction of thiazolo[5,4-c]pyridine-2-carboxylic acid with methyl lithium . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.BrH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMHBKXASQODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.